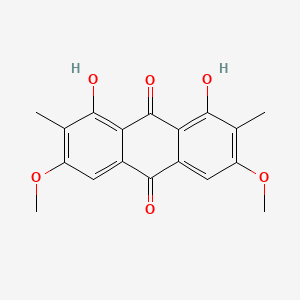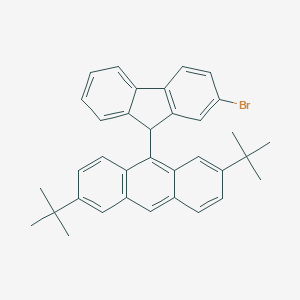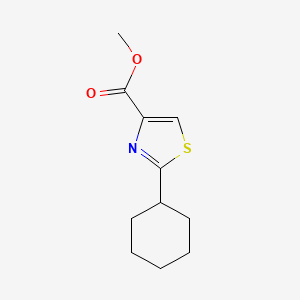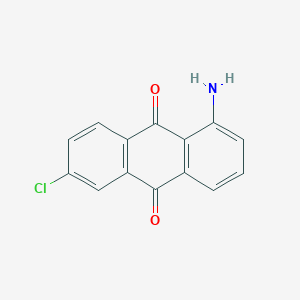
1-Amino-6-chloroanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-6-chloroanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. The presence of both amino and chloro substituents on the anthraquinone core makes this compound a compound of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Amino-6-chloroanthraquinone can be synthesized through several methods. One common approach involves the nitration of anthraquinone followed by reduction and subsequent chlorination. Another method includes the direct amination of 6-chloroanthraquinone using ammonia or an amine source under high temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where 1-nitroanthraquinone is treated with aqueous ammonia, followed by chlorination. This process is optimized for high yield and purity, ensuring the compound meets the required standards for its intended applications .
Analyse Chemischer Reaktionen
1-Amino-6-chloroanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst, resulting in the formation of aminohydroquinone derivatives.
Substitution: The amino and chloro groups on the anthraquinone core can participate in substitution reactions. For example, nucleophilic substitution can occur at the chloro position, while electrophilic substitution can take place at the amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, hydrogen with a catalyst
Substitution: Various nucleophiles and electrophiles under appropriate conditions
Major Products:
Oxidation: Quinone derivatives
Reduction: Aminohydroquinone derivatives
Substitution: Substituted anthraquinone derivatives
Wissenschaftliche Forschungsanwendungen
1-Amino-6-chloroanthraquinone has a wide range of applications in scientific research:
Chemistry: The compound is used as a precursor in the synthesis of various dyes and pigments. Its unique structure allows for the development of new materials with specific color properties .
Biology: In biological research, this compound is used as a staining agent for microscopy. Its ability to bind to specific cellular components makes it valuable for visualizing biological structures .
Medicine: The compound has shown potential in medicinal chemistry as a lead compound for developing new drugs. Its derivatives have been investigated for their anticancer and antimicrobial properties .
Industry: Industrially, this compound is used in the production of high-performance dyes and pigments. Its stability and vibrant color make it suitable for various applications, including textiles and coatings .
Wirkmechanismus
1-Amino-6-chloroanthraquinone can be compared with other anthraquinone derivatives such as:
- 1-Aminoanthraquinone
- 6-Chloroanthraquinone
- 1,5-Diaminoanthraquinone
Uniqueness: The presence of both amino and chloro groups in this compound provides unique reactivity and properties compared to its analogs. This dual functionality allows for diverse applications in various fields, making it a versatile compound .
Vergleich Mit ähnlichen Verbindungen
- 1-Aminoanthraquinone: Lacks the chloro group, leading to different reactivity and applications.
- 6-Chloroanthraquinone: Lacks the amino group, affecting its chemical behavior and uses.
- 1,5-Diaminoanthraquinone: Contains two amino groups, offering different reactivity and potential applications .
Eigenschaften
CAS-Nummer |
2606-86-2 |
|---|---|
Molekularformel |
C14H8ClNO2 |
Molekulargewicht |
257.67 g/mol |
IUPAC-Name |
1-amino-6-chloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H8ClNO2/c15-7-4-5-8-10(6-7)13(17)9-2-1-3-11(16)12(9)14(8)18/h1-6H,16H2 |
InChI-Schlüssel |
CCEGIXWXBRNFOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol](/img/structure/B13137979.png)
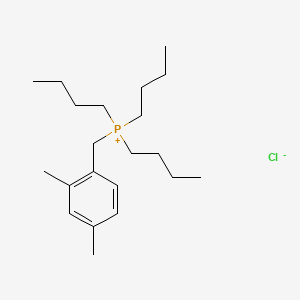
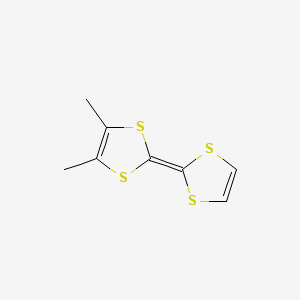
![nonyl 2-[(2Z)-2-(4-methyl-2,6-dioxo-5-pyridin-1-ium-1-ylpyridin-1-ium-3-ylidene)hydrazinyl]benzoate;dihydroxide](/img/structure/B13137996.png)

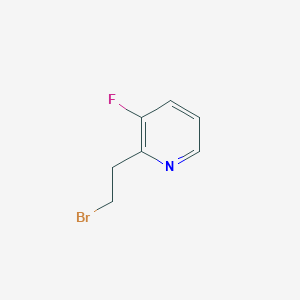
![7-Hexyl-4,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13138008.png)
![2,3,9,10-Tetrabromo-6,13-bis[2,6-di(propan-2-yl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13138012.png)
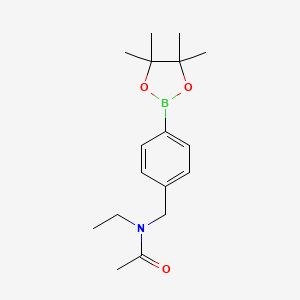
![(([2,2'-Bipyridine]-4,4'-diylbis(oxy))bis(4,1-phenylene))dimethanamine](/img/structure/B13138036.png)
